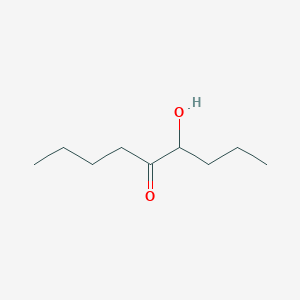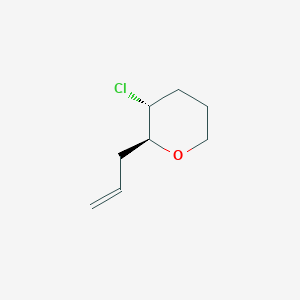![molecular formula C20H24O4 B14383171 (8S,9S,13S,14S)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one CAS No. 89376-77-2](/img/structure/B14383171.png)
(8S,9S,13S,14S)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (8S,9S,13S,14S)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8S,9S,13S,14S)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The key steps typically include:
Formation of the Cyclopenta[a]phenanthrene Core: This can be achieved through various cyclization reactions, such as Diels-Alder reactions or Friedel-Crafts alkylation.
Introduction of Functional Groups: The ethynyl, hydroperoxy, and hydroxy groups are introduced through specific reactions such as alkynylation, hydroperoxidation, and hydroxylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
化学反应分析
Types of Reactions
The compound (8S,9S,13S,14S)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can undergo oxidation to form peroxides or other oxidized products.
Reduction: The hydroperoxy and hydroxy groups can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium catalysts for substitution reactions). Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
科学研究应用
The compound (8S,9S,13S,14S)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.
作用机制
The mechanism of action of (8S,9S,13S,14S)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific proteins, enzymes, or receptors, leading to modulation of their activity.
Pathways Involved: Influencing various cellular pathways, such as signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
Similar compounds to (8S,9S,13S,14S)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one include other cyclopenta[a]phenanthrene derivatives with different functional groups. Examples include:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
89376-77-2 |
|---|---|
分子式 |
C20H24O4 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
(8S,9S,13S,14S)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H24O4/c1-3-19(22)10-8-16-15-5-4-13-12-14(21)6-11-20(13,24-23)17(15)7-9-18(16,19)2/h1,6,11-12,15-17,22-23H,4-5,7-10H2,2H3/t15-,16-,17-,18-,19?,20?/m0/s1 |
InChI 键 |
LCUKBSASDIWIPC-ZLHCHQMRSA-N |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2(C#C)O)CCC4=CC(=O)C=CC34OO |
规范 SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)C=CC34OO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



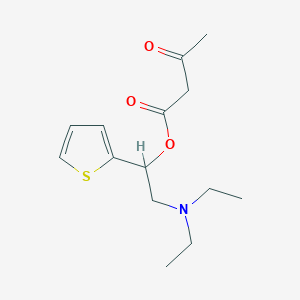
![1-Nitro-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B14383106.png)


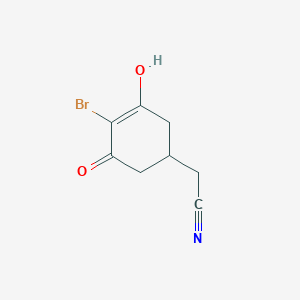

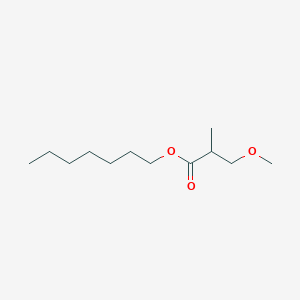
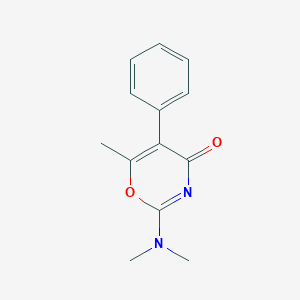
![Dimethyl [(3-methylbut-3-en-2-yl)oxy]propanedioate](/img/structure/B14383146.png)
![5-[(Dimethylamino)methylidene]nonane-4,6-dione](/img/structure/B14383158.png)

